Spectroscopic Authentication: Grandivine A's Unique NMR Signature vs. Grandivine B
Grandivine A (compound 1) was unequivocally differentiated from its co-isolated analog Grandivine B (compound 3) through high-resolution mass spectrometry and extensive 1D and 2D NMR experiments. The molecular formula for Grandivine A was established as C₂₇H₃₇NO₂ from its HR-ESI-MS ion at m/z 408.2898 [M+H]⁺ (calculated 408.2897), indicating 10 indices of hydrogen deficiency [1]. Key diagnostic NMR data for Grandivine A include a carbonyl group resonance at δC 199.4, confirming its presence and distinguishing it from Grandivine B. These specific spectroscopic data points provide a definitive 'fingerprint' for quality control and authentication, ensuring the correct compound is used in research [1].
| Evidence Dimension | Molecular Formula and Diagnostic NMR Data |
|---|---|
| Target Compound Data | Formula: C₂₇H₃₇NO₂; m/z: 408.2898 [M+H]⁺; Key NMR: δC 199.4 (carbonyl) |
| Comparator Or Baseline | Grandivine B (Compound 3): Distinct molecular formula and ¹H/¹³C NMR profile |
| Quantified Difference | Molecular formula differs by at least one carbon and hydrogen count; diagnostic carbonyl signal absent in comparator |
| Conditions | Spectroscopic analysis using 500 MHz NMR and HR-ESI-MS |
Why This Matters
This structural uniqueness ensures procurement of the correct compound for specific research applications, preventing experimental artifacts caused by misidentification or substitution with a closely related but structurally distinct analog.
- [1] Two new steroidal alkaloids with cytotoxic activities from the roots of Veratrum grandiflorum Loes. Phytochemistry Letters, 2021, 46, 56-60. DOI: 10.1016/j.phytol.2021.05.003 View Source
